molecular formula C20H17N5O9S2 B040832 Cefetecol CAS No. 117211-03-7

Cefetecol

Numéro de catalogue: B040832
Numéro CAS: 117211-03-7
Poids moléculaire: 535.5 g/mol
Clé InChI: ILZCDOYRDFDUPN-XUQRFURESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Proof-of-Concept for Siderophore Conjugation

The molecule demonstrated that cephalosporins could exploit bacterial iron transport systems, achieving intracellular concentrations 10-20× higher than passive diffusion models predicted. This principle enabled cefiderocol to maintain potency against carbapenem-resistant Enterobacteriaceae with MIC90 values ≤4 μg/mL.

β-Lactamase Resistance Blueprint

Structural studies revealed this compound's resilience against class C (AmpC) and extended-spectrum β-lactamases (ESBLs) through:

  • Steric hindrance from the catechol-oxime group
  • Reduced acylation efficiency by OXA-48 variants
    These insights guided the development of ceftolozane-tazobactam combinations active against multidrug-resistant P. aeruginosa.

Pharmacokinetic-Pharmacodynamic Modeling

Despite clinical discontinuation, this compound's rapid clearance (CL~250 mL/min) and volume of distribution (Vd~0.3 L/kg) established critical parameters for optimizing later siderophore antibiotics. Contemporary agents like cefiderocol now achieve sustained plasma concentrations >75% fT>MIC through 3-hour infusions every 8 hours.

Table 2: Key Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₁₇N₅O₉S₂
Exact Mass 535.0468 Da
Topological Polar Surface 279 Ų
LogP (XLogP3) 0.6
Hydrogen Bond Donors 6
Rotatable Bonds 8

Propriétés

Numéro CAS

117211-03-7

Formule moléculaire

C20H17N5O9S2

Poids moléculaire

535.5 g/mol

Nom IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1

Clé InChI

ILZCDOYRDFDUPN-XUQRFURESA-N

SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

SMILES isomérique

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O

SMILES canonique

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Autres numéros CAS

117211-03-7

Synonymes

GR 69153
GR-69153
GR69153

Origine du produit

United States

Méthodes De Préparation

Preparation of (2R)-2-[(7-Chloro-1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)carbonyl]pyrrolidine

  • Reaction setup : A mixture of 7-chloro-1-hydroxyisoindoline (1.0 mol), (R)-pyrrolidine-2-carboxylic acid (1.05 mol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mol) is dissolved in dichloromethane (DCM, 500 mL).

  • Coupling : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : Washed with 5% citric acid (2 × 200 mL) and saturated NaHCO₃ (2 × 200 mL).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:1) yields the intermediate as a white solid (82% yield, 98.5% purity by HPLC).

Introduction of the Chlorocatechol Group

  • Demethylation : The methoxy-protected intermediate (1.0 mol) is treated with BBr₃ (3.0 mol) in DCM at −78°C for 6 hours.

  • Quenching : Slowly added to ice-cold water (500 mL), extracted with ethyl acetate (3 × 200 mL).

  • Crystallization : The organic layer is concentrated and recrystallized from ethanol/water (7:3) to yield the chlorocatechol derivative (75% yield).

Coupling of Side Chain to the Cephalosporin Core

The cephalosporin core (7-ACA derivative) is functionalized at the C-3 position via a nucleophilic substitution reaction.

Activation of the C-3 Position

  • Reaction conditions : 7-ACA (1.0 mol) is dissolved in anhydrous DMF under nitrogen. Triethylamine (2.5 mol) and methyl chloroformate (1.2 mol) are added at −20°C.

  • Intermediate isolation : After 4 hours, the mixture is poured into ice water, filtered, and dried to yield the activated cephalosporin ester (89% yield).

Side Chain Attachment

  • Coupling : The activated cephalosporin (1.0 mol) and chlorocatechol side chain (1.1 mol) are combined in DMF with K₂CO₃ (2.0 mol) at 25°C for 24 hours.

  • Deprotection : The crude product is treated with Zn dust (3.0 mol) in acetic acid/water (4:1) to remove protecting groups.

  • Final purification : Lyophilization after reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords cefiderocol sulfate tosylate (68% overall yield).

Industrial-Scale Manufacturing Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1–5 L500–2000 L
Temperature ControlJacketed Glass ReactorContinuous Flow System
Purification MethodColumn ChromatographyCrystallization/UF/DF
Yield (Final Product)60–70%75–85%

Key optimizations for industrial production include:

  • Continuous flow synthesis : Reduces reaction times and improves heat transfer for exothermic steps.

  • Crystallization-based purification : Replaces chromatography to enhance throughput and reduce costs.

  • Iron-depleted conditions : Critical during final steps to prevent premature iron chelation.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) are monitored via:

  • HPLC-UV : Purity assessment (≥98% by area normalization).

  • Mass spectrometry : Confirmation of molecular weight (751.8 g/mol for cefiderocol).

  • Potentiometric titration : Quantification of sulfate and tosylate counterions.

Stability studies under ICH guidelines show:

  • Solution state : Degrades by <5% over 24 hours in 0.9% NaCl at 25°C.

  • Lyophilized powder : Stable for 36 months at 2–8°C.

Comparative Analysis of Synthetic Routes

Patent Route (CN113698365A) vs. Academic Routes

  • Side chain synthesis : Patent uses BBr₃ for demethylation, while academic methods employ HBr/AcOH.

  • Coupling efficiency : Patent achieves 82% yield for key intermediates vs. 70–75% in academic reports.

  • Environmental impact : Industrial routes emphasize solvent recovery (DCM, DMF) to meet green chemistry standards .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Siderophore Cephalosporins and Analogues

Compound Structure/Conjugate MIC90 (mg/L) [Key Pathogens] Development Stage Reason for Discontinuation/Approval
This compound Catechol-cephalosporin MSSA (2), S. pneumoniae (0.5), E. coli (0.25) Phase 1 terminated COMT-mediated metabolism
BAL30072 Hydroxypyridone-monobactam P. aeruginosa (4), A. baumannii (8) Phase 1 terminated Hepatotoxicity
M-14659 Antipseudomonal cephalosporin Limited published data Preclinical Insufficient in vivo efficacy
RU-59863 Not specified MSSA (0.5), S. pneumoniae (0.03) Preclinical No clinical advancement reported
Cefiderocol Catechol-siderophore cephalosporin P. aeruginosa (1), A. baumannii (1) FDA-approved (2019) COMT-resistant design, robust PK/PD

Mechanistic and Pharmacokinetic Differences

Metabolic Stability

This compound’s catechol group is susceptible to methylation by COMT, a limitation absent in cefiderocol , which uses a dihydroxypyridine siderophore moiety resistant to mammalian enzymes . This structural refinement in cefiderocol preserved siderophore-mediated uptake while avoiding metabolic inactivation, enabling clinical success .

Spectrum of Activity

While this compound and RU-59863 showed potent activity against S. pneumoniae (MIC90: 0.5 and 0.03 mg/L, respectively), cefiderocol and BAL30072 exhibited superior activity against MDR P. aeruginosa and Acinetobacter baumannii . BAL30072’s hydroxypyridone conjugate enhanced uptake in P. aeruginosa but caused dose-limiting hepatotoxicity .

Pharmacokinetics/Pharmacodynamics (PK/PD)

This compound’s short half-life (<1 hour) and low serum stability contrasted with cefiderocol ’s optimized PK profile (half-life: ~3 hours), which achieved sustained serum concentrations above MIC thresholds . BAL30072 also suffered from rapid clearance, exacerbating toxicity risks .

Clinical Outcomes and Development Challenges

  • This compound : Terminated in phase 1 due to COMT-mediated inactivation, highlighting the challenge of balancing siderophore chemistry with metabolic stability .
  • BAL30072 : Phase 1 suspension due to hepatotoxicity, underscoring the risk of off-target effects in siderophore-drug conjugates .
  • Cefiderocol : Demonstrated 76% clinical cure rates in complicated urinary tract infections, with COMT-resistant design and favorable PK/PD enabling FDA approval .

Activité Biologique

Cefetecol, a novel antibiotic belonging to the class of siderophore-conjugated cephalosporins, has garnered attention for its unique mechanism of action and promising efficacy against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo efficacy, and relevant case studies.

This compound operates primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics. Its unique structural feature—a catechol moiety—enables it to chelate iron, facilitating active transport across the outer membrane of Gram-negative bacteria via specific iron transporters. This mechanism is crucial for overcoming the resistance posed by various β-lactamases, particularly in carbapenem-resistant strains.

Key Mechanisms:

  • Iron Chelation: The catechol group binds iron, mimicking natural siderophores and enhancing bacterial uptake.
  • PBP Binding: this compound exhibits high affinity for penicillin-binding proteins (PBPs), leading to effective inhibition of cell wall synthesis.
  • Resistance Overcoming: It maintains stability against serine- and metallo-β-lactamases, including KPC and NDM types, which are prevalent in resistant strains.

In Vitro Activity

Recent studies have demonstrated this compound's potent in vitro activity against a range of multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

PathogenMIC (μg/mL)
Klebsiella pneumoniae≤2
Escherichia coli≤2
Pseudomonas aeruginosa≤2
Acinetobacter baumannii≤2

This compound shows low resistance rates among clinical isolates, with studies reporting an overall resistance rate of approximately 5.8% for carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) strains .

In Vivo Efficacy

This compound's in vivo efficacy has been evaluated in various animal models. Notably, it has shown significant effectiveness in treating infections caused by carbapenem-resistant organisms. A retrospective cohort analysis involving adult patients treated with this compound revealed:

  • Clinical Success Rate: 46% of patients achieved clinical success defined by survival and infection resolution.
  • Common Infections: Pneumonia was the predominant infection type (79%), with Acinetobacter baumannii being the most frequently isolated pathogen (58%) .

Case Studies

A series of case studies illustrate this compound's application in clinical settings:

  • Case Study 1: In a cohort of 24 patients with carbapenem-resistant infections, this compound was administered as a monotherapy to 67% of patients. The results showed a clinical success rate of 46%, with pneumonia being the most common infection source.
  • Case Study 2: A study comparing this compound with traditional therapies indicated that this compound had comparable or superior outcomes in terms of infection resolution and mortality rates among patients with severe infections caused by resistant pathogens .

Q & A

Q. What are the established protocols for synthesizing and characterizing Cefetecol to ensure reproducibility in academic research?

To ensure reproducibility, synthesize this compound using documented methods with precise stoichiometric ratios, reaction conditions (e.g., temperature, solvent purity), and purification steps (e.g., column chromatography). Characterize the compound via NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry. Include detailed spectral data and crystallographic information (if available) in the supplementary materials. For known intermediates, cite prior synthesis protocols; for novel derivatives, provide full synthetic pathways and purity validation .

Q. How should researchers design experiments to assess the stability of this compound under various physiological conditions?

Design accelerated stability studies using buffers simulating physiological pH (e.g., 1.2–7.4), temperature (37°C), and enzymatic environments. Monitor degradation via HPLC at timed intervals. Include controls (e.g., inert atmosphere vs. aerobic conditions) and validate results using kinetic modeling (e.g., Arrhenius plots). Report degradation products using LC-MS and assess their biological activity to rule out toxicity .

Q. What statistical approaches are essential for validating this compound’s dose-response relationships in preclinical studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA to compare efficacy across dose groups and ensure adequate sample size via power analysis (α=0.05, β=0.2). For in vivo studies, account for inter-subject variability using mixed-effects models. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory data on this compound’s mechanism of action across different in vitro models?

Conduct systematic comparative analyses by standardizing assay conditions (e.g., cell lines, incubation times). Use orthogonal validation methods (e.g., CRISPR knockouts, fluorescent probes) to confirm target engagement. Apply meta-analysis techniques to identify confounding variables (e.g., serum concentration in cell media) and reconcile discrepancies. Transparently report negative results and methodological limitations in supplementary materials .

Q. How can researchers optimize this compound’s bioavailability through structural modification while maintaining its therapeutic efficacy?

Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking, QSAR). Test derivatives for solubility (e.g., shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal assays). Prioritize candidates with balanced lipophilicity (LogP 1–3) and low cytochrome P450 inhibition. Validate in vivo pharmacokinetics (PK) using LC-MS/MS and compare AUC/MIC ratios to established thresholds .

Q. What strategies should be employed to integrate multi-omics data when investigating this compound’s off-target effects?

Leverage transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Apply machine learning (e.g., random forests) to prioritize high-confidence biomarkers. Validate findings using CRISPR interference or pharmacological inhibitors in relevant disease models .

Q. What experimental frameworks are suitable for comparative efficacy studies between this compound and third-generation cephalosporins?

Adopt a blinded, randomized design with head-to-head comparisons in standardized antimicrobial susceptibility testing (CLSI guidelines). Measure MICs against ESKAPE pathogens and assess time-kill kinetics. Include pharmacodynamic indices (e.g., %T > MIC) and resistance emergence rates. For in vivo models, use neutropenic murine thigh infections to simulate human PK/PD relationships .

Methodological Guidance for Literature Reviews and Data Reporting

Q. How to conduct a comprehensive literature review to identify knowledge gaps in this compound’s pharmacokinetic properties?

Use Boolean search strings (e.g., "this compound AND (pharmacokinetics OR bioavailability)") across PubMed, Scopus, and Web of Science. Screen results using PRISMA criteria and categorize findings by study type (e.g., animal vs. human). Identify gaps such as limited data on renal clearance or drug-drug interactions. Annotate conflicting results (e.g., half-life variability) for further investigation .

Q. What criteria should govern the inclusion of this compound data in peer-reviewed publications to ensure scientific rigor?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, spectral data, and statistical analyses. Disclose all raw data in repositories like Zenodo. For clinical data, adhere to CONSORT or STROBE checklists. Avoid redundant presentation of results; use tables for comparative efficacy data and figures for mechanistic insights .

Q. How to address ethical considerations when designing studies involving this compound’s human trials?

Submit protocols to institutional review boards (IRBs) for approval. Define inclusion/exclusion criteria (e.g., renal/hepatic function) and obtain informed consent. Monitor adverse events using DSMBs (Data Safety Monitoring Boards) and report SAEs within 24 hours. For vulnerable populations (e.g., pediatrics), justify necessity and include assent procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefetecol
Reactant of Route 2
Cefetecol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.